4-(Isoxazol-5-yl)phenol
Overview
Description
4-(Isoxazol-5-yl)phenol, also known as IPhOH, is a heterocyclic organic compound that is widely used in various fields of research and industry. It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of 4-(Isoxazol-5-yl)phenol is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
4-(Isoxazol-5-yl)phenol is an off-white crystalline powder . The molecular weight is 161.16 g/mol.Scientific Research Applications
Synthesis and Structural Characterization
- Regioselective Synthesis : A new class of isoxazole derivatives has been synthesized through regioselective reactions, showcasing the compound's role in the development of novel chemical entities. These derivatives were characterized by spectroscopic methods and X-ray crystallography, highlighting their potential in material science and organic synthesis (Lokhande et al., 2013).
- One-Pot Transformation : A synthesis method using copper salt in DMF was described for transforming hydroxy chalcones to isoxazoles, emphasizing the compound's utility in creating high-yield and selective chemical products under mild conditions (Gaikwad, 2021).
Potential Therapeutic Applications
- Antitumor Activity : Research into isoxazolyl- and isothiazolylcarbamides has shown that some of these compounds exhibit high antitumor activity, indicating their potential in developing new cancer treatments (Potkin et al., 2014).
- Anti-Osteoporotic Agents : Studies on 4,5-diphenylisoxazole derivatives have revealed their potential as anti-osteoporotic agents, with some compounds showing significant activity in promoting osteoblast activity and mineralization, suggesting their use in treating osteoporosis (Yeh‐long Chen et al., 2013).
Optical and Nonlinear Optical Properties
- Optoelectronic Properties : A first-principles study of isoxazole derivatives has delved into their geometric, charge transport, optoelectronic, and nonlinear optical properties, demonstrating the compound's applicability in semiconducting materials and optoelectronic devices (Irfan et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking : Research including molecular docking and quantum chemical calculations of specific phenol derivatives has provided insights into their molecular structure, spectroscopic data, and biological effects, underlining the importance of these compounds in drug design and pharmacology (Viji et al., 2020).
Safety And Hazards
Future Directions
Given the significant role of isoxazoles in medicinal chemistry, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . The development of alternate metal-free synthetic routes is one of the future directions in this field .
properties
IUPAC Name |
4-(1,2-oxazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYAEXWKAXWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627810 | |
Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isoxazol-5-yl)phenol | |
CAS RN |
502658-76-6 | |
Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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